![molecular formula C23H20FN3O2 B1681816 Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)- CAS No. 205881-86-3](/img/structure/B1681816.png)
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-
Overview
Description
The compound “Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-” is a complex organic molecule with the molecular formula C23H20FN3O2 . It has been found to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of this compound or its analogues often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a pyrido[3,4-b]indole moiety .Scientific Research Applications
Pharmacological Potential and Receptor Selectivity
SL651498, a compound related to Pyrrolidine, shows high affinity for GABA(A) receptors, particularly α1 and α2 subunits, indicating potential applications in treating anxiety without the side effects commonly associated with benzodiazepines. Its "anxioselective" profile suggests a major role for GABA(A) α2 subtype in anxiety regulation, pointing towards the development of drugs with increased clinical specificity (Griebel et al., 2001).
Synthesis of Novel Compounds
Research into pyrrolidine derivatives has led to the synthesis of nortopsentin analogues, displaying significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds, acting as cyclin-dependent kinase 1 inhibitors, demonstrate the therapeutic potential of pyrrolidine derivatives in cancer treatment (Carbone et al., 2013).
Understanding Receptor Subtype Selectivity
The detailed study of compounds like SL651498 furthers the understanding of receptor subtype selectivity, offering insights into the development of drugs with specific clinical applications, such as generalized anxiety disorder and muscle spasms, without the drawbacks of current medications (Griebel et al., 2003).
Future Directions
The future directions for research on this compound could involve further investigation of its biological activities, particularly its inhibitory effects on FGFR1, 2, and 3 . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting area of future research .
Mechanism of Action
Target of Action
SL-651498, also known as Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-, is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 subtypes , and as a partial agonist at α1 and α5 subtypes . The GABA A receptor is the primary target of SL-651498 .
Mode of Action
SL-651498 interacts with its targets, the GABA A receptors, by binding to them and modulating their activity . As a full agonist at α2 and α3 subtypes, it fully activates these receptors, leading to an increase in the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . As a partial agonist at α1 and α5 subtypes, it only partially activates these receptors .
Biochemical Pathways
The activation of GABA A receptors by SL-651498 enhances the inhibitory effects of GABA in the brain . This leads to a decrease in neuronal excitability and results in anxiolytic and anticonvulsant effects .
Result of Action
The primary result of SL-651498’s action is its anxiolytic and anticonvulsant effects . By enhancing the inhibitory effects of GABA, it decreases neuronal excitability, which can help to reduce anxiety and prevent seizures .
properties
IUPAC Name |
6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWHWWDIFGNCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045803 | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205881-86-3 | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SL-651498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SL-651498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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